({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
Overview
Description
Preparation Methods
The synthesis of ({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .
Chemical Reactions Analysis
({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a reagent for the synthesis of various derivatives and as a building block for more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions . Its unique chemical properties make it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of ({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function . This interaction can affect various biochemical pathways, making it a useful tool for studying protein function and interactions .
Comparison with Similar Compounds
({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid can be compared with other sulfonyl-containing compounds such as:
Methanesulfonic acid: A simpler sulfonic acid with a wide range of industrial applications.
Benzenesulfonic acid: Another sulfonic acid used in the synthesis of detergents and dyes.
Tosyl chloride: A sulfonyl chloride used as a reagent in organic synthesis.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and stability .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-2-1-3-7(4-6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHCOBVLXGMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351329 | |
Record name | ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85845-02-9 | |
Record name | ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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